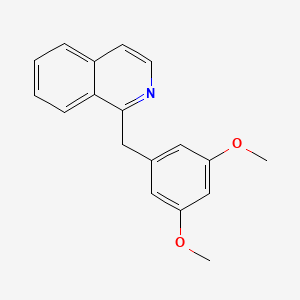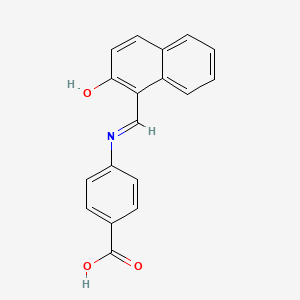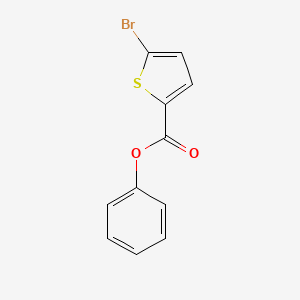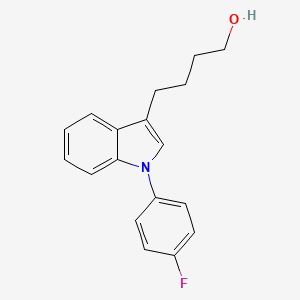
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is a chemical compound with a complex structure that includes an indole ring substituted with a 4-fluorophenyl group and a butanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorophenylhydrazine with indole-3-carboxaldehyde to form the indole core. This intermediate is then subjected to a Grignard reaction with 4-bromobutan-1-ol to introduce the butanol side chain. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butanal or 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butanone .
Aplicaciones Científicas De Investigación
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The butanol side chain can influence the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluorophenyl)butan-1-ol
- 2-(4-Fluorophenyl)-3-butyn-2-ol
- (S)-1-(3-Fluorophenyl)propan-1-ol
- (S)-1-(2-Fluorophenyl)propan-1-ol
Uniqueness
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is unique due to its specific combination of an indole ring, a fluorophenyl group, and a butanol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C18H18FNO |
|---|---|
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
4-[1-(4-fluorophenyl)indol-3-yl]butan-1-ol |
InChI |
InChI=1S/C18H18FNO/c19-15-8-10-16(11-9-15)20-13-14(5-3-4-12-21)17-6-1-2-7-18(17)20/h1-2,6-11,13,21H,3-5,12H2 |
Clave InChI |
IXEMBSWBEZTOSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



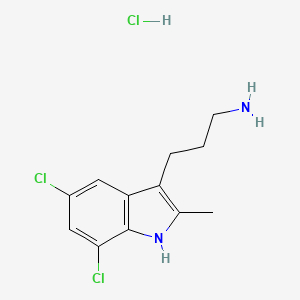
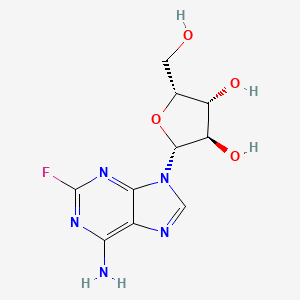
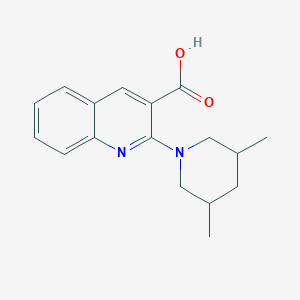
![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)
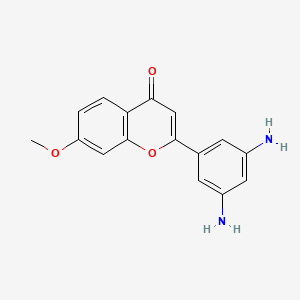
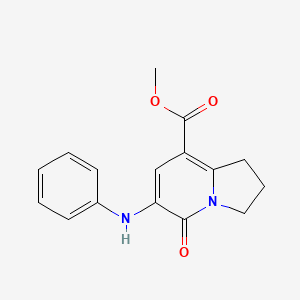
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
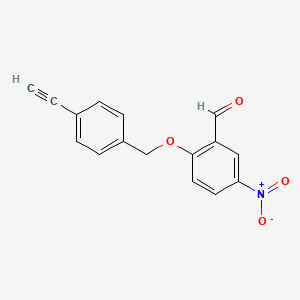
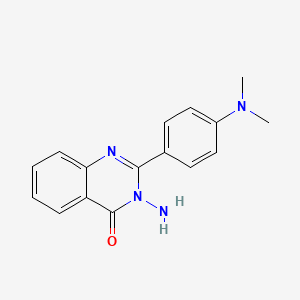
![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)
